Hexanoic acid, 3,6-diamino-6-oxo-, (3S)-

Description

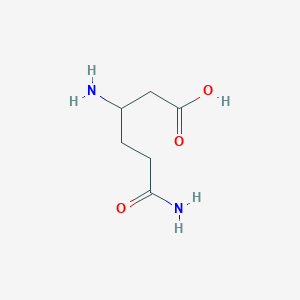

Chemical Structure and Properties Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- (CAS 336182-05-9) is a chiral, six-carbon carboxylic acid derivative with two amino groups at positions 3 and 6 and a ketone group at position 6. Its molecular formula is C₆H₁₃ClN₂O₃ (as the hydrochloride salt) . The stereochemistry at the 3S position is critical for its biochemical interactions, as seen in homologs like β-homoglutamine .

The compound is used as a pharmaceutical intermediate, particularly in drug delivery systems. For example, ε-aminohexanoic acid (EACA) derivatives are employed in liposomal formulations for targeted cancer therapy .

Properties

IUPAC Name |

3,6-diamino-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNSGZOFDGAHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- involves several steps. One common method is the reaction of hexanoic acid with appropriate reagents to introduce the amino groups at the desired positions. The reaction conditions typically involve the use of protecting groups to ensure selective functionalization. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .

Chemical Reactions Analysis

Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to convert the oxo group to a hydroxyl group.

Substitution: This reaction can be used to replace one of the amino groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Hexanoic Acid Derivatives

Key Observations:

Pharmacological and Industrial Relevance

Drug Delivery Systems

- EACA derivatives (e.g., RGD-EACA-Pal in ) are used in liposomes for tumor-targeted drug delivery. The target compound’s additional oxo group could modify liposome stability or targeting efficiency.

- Statins: The (3S,5R)-dihydroxyhexanoate ester shares a similar chiral backbone, highlighting the importance of stereochemistry in HMG-CoA reductase inhibition.

Metabolic Pathways

Physicochemical Properties and Reactivity

Biological Activity

Hexanoic acid, 3,6-diamino-6-oxo-, (3S)-, also known as (3S)-3,6-diamino-6-oxohexanoic acid, is an amino acid derivative with a unique structural configuration that influences its biological activity. This compound has garnered attention for its potential roles in various metabolic pathways and therapeutic applications. This article explores its biological activity through detailed research findings, case studies, and comparative analyses.

Chemical Structure and Properties

Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- is characterized by a hexanoic acid backbone with two amino groups and a keto group. Its molecular formula is , and it possesses specific stereochemistry at the 3-position, denoted as (3S), which significantly affects its reactivity and interaction with biological systems .

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 144.17 g/mol |

| Functional Groups | Amino groups, keto group |

| Stereochemistry | (3S) |

Enzyme Interactions

Research indicates that Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- interacts with various enzymes, potentially acting as a substrate or modulator. Its structural features allow it to influence enzyme activity and metabolic pathways. For instance, studies have shown that this compound can enhance the activity of certain dehydrogenases involved in amino acid metabolism.

Antioxidant Properties

Preliminary investigations into the antioxidant capacity of Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- have revealed promising results. The compound exhibits radical scavenging activity, which may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage.

Case Studies

- Metabolic Pathway Modulation : A study examined the effects of Hexanoic acid derivatives on metabolic pathways in liver cells. The results indicated that these compounds could modulate key enzymes involved in lipid metabolism, suggesting a role in metabolic disorders.

- Therapeutic Applications : In a clinical setting, researchers explored the use of Hexanoic acid derivatives as adjunct therapies for conditions like obesity and diabetes. The findings suggested that these compounds could improve insulin sensitivity and reduce inflammation markers in patients .

Comparative Analysis

To better understand the unique properties of Hexanoic acid, 3,6-diamino-6-oxo-, (3S)-, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Hexanoic acid | Six-carbon chain | Basic fatty acid structure |

| Hexanoic acid, 6-amino-6-oxo-, methyl ester | Methyl ester group | Altered reactivity due to ester functionality |

| Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- | Phenoxy group with dimethylamino | Enhanced chemical reactivity |

The comparison illustrates how variations in functional groups influence the biological activities of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.